3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a bicyclic amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom, making it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an intermediate that facilitates the synthesis of active pharmaceutical ingredients. The bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is also a bicyclic amine with similar structural features and applications in antiviral medications.
3-Azabicyclo[3.1.0]hexane: Another related compound with a similar bicyclic structure, used in various synthetic applications.
Uniqueness
3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its specific methyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound in the synthesis of specific pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C6H14Cl2N2 |
---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
3-methyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-2-4-5(3-8)6(4)7;;/h4-6H,2-3,7H2,1H3;2*1H |
InChI Key |
QDRMUIDUGJQNIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C(C1)C2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.